molecular formula C16H16N4O3 B12915024 4-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)butanoic acid CAS No. 76628-78-9

4-(2-Amino-7-oxo-4-phenyl-5,7-dihydro-6h-pyrrolo[3,4-d]pyrimidin-6-yl)butanoic acid

Cat. No.: B12915024
CAS No.: 76628-78-9
M. Wt: 312.32 g/mol
InChI Key: KHQDCPUXVPZIBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butanoic acid is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolo[3,4-d]pyrimidine core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butanoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors to form the pyrrolo[3,4-d]pyrimidine ring system.

    Functional Group Modification:

    Butanoic Acid Attachment: The final step involves the attachment of the butanoic acid moiety to the pyrrolo[3,4-d]pyrimidine core through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce double bonds within the structure.

    Substitution: Aromatic substitution reactions can be employed to introduce different substituents on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may utilize reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction can produce hydroxylated compounds.

Scientific Research Applications

4-(2-Amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(2-Amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butanoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Aminopyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrrolo[3,4-d]pyrimidine core but lacks the butanoic acid moiety.

    Indole Derivatives: These compounds have a similar heterocyclic structure and are used in various biological applications.

Uniqueness

4-(2-Amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)butanoic acid is unique due to its specific combination of functional groups and its potential for diverse applications in chemistry, biology, and medicine. Its structural complexity and versatility make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

76628-78-9

Molecular Formula

C16H16N4O3

Molecular Weight

312.32 g/mol

IUPAC Name

4-(2-amino-7-oxo-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-6-yl)butanoic acid

InChI

InChI=1S/C16H16N4O3/c17-16-18-13(10-5-2-1-3-6-10)11-9-20(8-4-7-12(21)22)15(23)14(11)19-16/h1-3,5-6H,4,7-9H2,(H,21,22)(H2,17,18,19)

InChI Key

KHQDCPUXVPZIBU-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(N=C(N=C2C(=O)N1CCCC(=O)O)N)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.